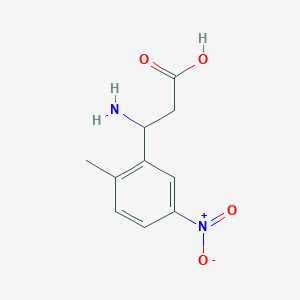

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Description

BenchChem offers high-quality 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(2-methyl-5-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-2-3-7(12(15)16)4-8(6)9(11)5-10(13)14/h2-4,9H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCCEFFQICYZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential and Preclinical Development of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid

Distribution: For Research, Drug Development, and Scientific Professionals

Abstract

This document provides a comprehensive technical overview of the therapeutic potential of the novel chemical entity, 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid. In the absence of direct empirical data for this specific molecule, this guide establishes a robust, scientifically-grounded rationale for its investigation as a potential therapeutic agent, primarily in the context of oncology. We will deconstruct the molecule into its core components—a β-amino acid scaffold and a substituted nitrophenyl ring—to forecast its pharmacological behavior. This guide outlines a plausible synthetic route, a detailed preclinical development roadmap for its in vitro and in vivo evaluation, and the mechanistic pathways it may modulate. The protocols, workflows, and analyses presented herein are designed to serve as a foundational blueprint for researchers and drug development professionals aiming to explore the therapeutic viability of this and structurally related compounds.

Introduction and Medicinal Chemistry Rationale

The field of small molecule drug discovery is driven by the rational design of novel structures that can effectively modulate disease-related biological targets.[1] The compound 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid represents an intriguing, unexplored chemical entity. Its structure combines three key features that are of significant interest in medicinal chemistry: a β-amino acid backbone, an ortho-methyl group, and a meta-nitro group on the aromatic ring. This unique combination suggests a high potential for novel biological activity.

The β-Amino Acid Scaffold: A Foundation for Stability and Bioactivity

β-amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon. Their incorporation into molecules offers several advantages in drug design. Most notably, peptides and other compounds containing β-amino acids exhibit significantly increased resistance to proteolytic degradation compared to their natural α-amino acid counterparts.[2][3] This enhanced metabolic stability can lead to improved pharmacokinetic profiles. Furthermore, β-amino acids are versatile building blocks found in numerous biologically active natural products and synthetic drugs, contributing to activities ranging from antimicrobial to anticancer.[4][5][6] The propanoic acid backbone of the title compound provides a flexible and robust scaffold for the presentation of the pharmacologically active substituted phenyl ring.

The Substituted Phenyl Ring: Modulating Pharmacodynamics and Pharmacokinetics

The substitution pattern on the phenyl ring is critical for determining the molecule's interaction with biological targets and its overall drug-like properties.

-

The "Magic Methyl" Effect: The presence of a methyl group, particularly in an ortho position, can have profound effects on a molecule's activity—a phenomenon often termed the "magic methyl" effect.[7] This group can enhance binding to a target protein by exploring hydrophobic pockets, and it can sterically shield adjacent parts of the molecule from metabolic enzymes, thereby increasing metabolic stability. Furthermore, the methyl group can influence the conformation of the molecule, locking it into a more biologically active shape.[7]

-

The Nitro Group as a Bioactive Moiety: The nitro group is a strong electron-withdrawing group that significantly influences a molecule's electronic properties.[8][9] It is a well-established pharmacophore in a variety of approved drugs, including antibacterial, antiprotozoal, and anticancer agents.[9][10] The biological activity of many nitroaromatic compounds stems from their bioreduction in hypoxic environments, such as those found in solid tumors, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, including DNA damage and the generation of reactive oxygen species (ROS), leading to cell death.[8] While potent, the nitro group can also be a toxicophore, and its potential for toxicity must be carefully evaluated.[8][9]

Based on this analysis, we hypothesize that 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid has the potential to act as an anticancer agent, with the nitro group serving as a pro-drug moiety activated within the tumor microenvironment.

Proposed Synthetic Pathway

A key requirement for preclinical evaluation is a reliable and scalable synthetic route. A plausible method for the synthesis of β-aryl-β-amino acids is the Mannich-type reaction.[11][12] The following workflow outlines a conceptual synthetic strategy.

Caption: Proposed one-pot synthesis of the target compound.

This one-pot Rodionov reaction, a variation of the Mannich reaction, offers a straightforward approach from commercially available starting materials to the desired β-amino acid.[13]

Preclinical Development and Evaluation Roadmap

A structured, stepwise evaluation process is essential to characterize the therapeutic potential and safety profile of a new chemical entity.[14]

In Vitro Evaluation: Assessing Anticancer Activity and Mechanism of Action

The initial phase of testing involves a series of in vitro assays to confirm the hypothesized anticancer activity and elucidate the underlying mechanism.[15][16]

Caption: Stepwise workflow for in vitro preclinical evaluation.

Step-by-Step Experimental Protocols:

-

Cytotoxicity Screening (SRB Assay):

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound across a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable method for quantifying cell density based on total protein content.[17]

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116, PC-3) in 96-well plates and allow them to adhere for 24 hours.

-

Treat cells with a range of concentrations of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at ~510 nm using a plate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

-

-

Mechanism of Action - Apoptosis Assay (Annexin V/PI Staining):

-

Objective: To determine if the compound induces apoptosis (programmed cell death).

-

Protocol:

-

Treat a sensitive cell line (identified from the cytotoxicity screen) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Hypothetical Data Presentation:

The quantitative data from these assays should be summarized for clear interpretation.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 21.8 |

| HCT116 | Colorectal Carcinoma | 9.5 |

| PC-3 | Prostate Adenocarcinoma | 12.3 |

| PANC-1 | Pancreatic Carcinoma | 25.1 |

| A2780 | Ovarian Carcinoma | 8.9 |

Table 1: Hypothetical in vitro cytotoxicity data for 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid.

Proposed Cellular Mechanism of Action

Based on the structural features, a plausible mechanism of action involves the intracellular reduction of the nitro group, leading to the generation of ROS and subsequent induction of the intrinsic apoptotic pathway.

Caption: Hypothesized apoptotic pathway induced by the compound.

In Vivo Evaluation: Efficacy and Safety in Animal Models

Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy, pharmacokinetics (PK), and toxicology.[18][19]

-

Xenograft Models: The most common initial in vivo model involves implanting human cancer cells subcutaneously into immunodeficient mice.[18]

-

Protocol:

-

Establish tumors by injecting a sensitive cancer cell line (e.g., HCT116) into the flank of nude mice.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.

-

Administer the compound via an appropriate route (e.g., intraperitoneal or oral) on a defined schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, harvest tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

-

-

-

Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, which involve implanting tumor fragments from a patient directly into mice, are increasingly used.[18] These models better retain the heterogeneity and microenvironment of the original human tumor.

Conclusion and Future Directions

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid is a novel chemical entity with a strong, rational basis for investigation as an anticancer therapeutic. The combination of a metabolically robust β-amino acid scaffold with a bio-reductive nitroaromatic warhead presents a promising strategy for developing tumor-selective agents. The preclinical roadmap detailed in this guide provides a rigorous framework for validating this therapeutic hypothesis, from initial cytotoxicity screening to in vivo efficacy studies. Future work should focus on executing the proposed synthetic and biological evaluations, optimizing the lead compound through structure-activity relationship (SAR) studies, and thoroughly characterizing its safety profile. Successful execution of this plan will provide a definitive assessment of the therapeutic potential of this intriguing molecule.

References

-

The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. [Link]

-

Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). Chiroblock GmbH. [Link]

-

Tan, C. Y. K., & Weaver, D. F. (2002). A one-pot synthesis of 3-amino-3-arylpropionic acids. Tetrahedron, 58(37), 7449-7461. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC. [Link]

-

Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. (n.d.). PMC. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). ACS Publications. [Link]

-

Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. (2002). MDPI. [Link]

-

β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). ResearchGate. [Link]

-

NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. [Link]

-

Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. (n.d.). PMC. [Link]

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). MDPI. [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Taylor & Francis Online. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

-

Novel in vivo models for better treatment development in cancer. (2025). Research Communities. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger. [Link]

-

Preclinical Models for Cancer Immunotherapy and Combinations. (n.d.). Cambridge Healthtech Institute. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

-

Exploring Preclinical Cancer Models. (2021). News-Medical.Net. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. svedbergopen.com [svedbergopen.com]

- 9. scielo.br [scielo.br]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

- 15. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 18. mdpi.com [mdpi.com]

- 19. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid in the Design of Advanced Peptidomimetics

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a frontier in drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids is a cornerstone of this field, with β-amino acids providing a particularly powerful tool for modulating peptide conformation and function. This technical guide delves into the specific role and potential of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, a unique β-amino acid, as a building block for creating sophisticated peptidomimetics. We will explore its structural attributes, predictable influence on secondary structure, plausible synthetic pathways, and strategic applications in therapeutic design. This document serves as a resource for researchers aiming to leverage this compound's distinct steric and electronic properties to engineer next-generation peptide-based therapeutics.

The Peptidomimetic Imperative: Moving Beyond Natural Peptides

Natural peptides are exquisite signaling molecules, but their utility as therapeutics is often hampered by rapid degradation by proteases and poor cell membrane permeability. Peptidomimetics are designed to mimic the structure and function of natural peptides but are engineered for enhanced stability and improved pharmacokinetic profiles. A primary strategy in this endeavor is the incorporation of non-natural amino acids, which disrupt the recognition sites for proteolytic enzymes.

Among these, β-amino acids are exceptionally valuable. They differ from their α-amino acid counterparts by the presence of an additional carbon atom in their backbone, which fundamentally alters their conformational properties. Peptides incorporating β-amino acids, known as β-peptides or α,β-hybrid peptides, can adopt stable, well-defined secondary structures, including various helices (10-helix, 12-helix, 14-helix) and turns, that are distinct from those of α-peptides. This structural diversity, combined with profound resistance to enzymatic degradation, makes β-amino acids highly sought-after building blocks in medicinal chemistry.

Structural and Conformational Profile of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid

The subject of this guide, 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, is a β³-amino acid, where the aromatic substituent is attached to the β-carbon. Its structure presents a unique combination of features that can be exploited for rational peptidomimetic design.

Molecular Architecture

The molecule can be deconstructed into three key components, each contributing to its overall properties:

-

The β-Amino Acid Backbone: Provides inherent proteolytic resistance and expands the range of accessible secondary structures.

-

The Ortho-Methyl Group: Introduces steric hindrance that restricts the rotation of the phenyl ring. This constraint can rigidly orient the side chain, which is critical for locking a peptidomimetic into a single, bioactive conformation.

-

The Meta-Nitro Group: As a potent electron-withdrawing group, it influences the electronic character of the aromatic ring. It can participate in hydrogen bonding and other non-covalent interactions. Furthermore, the nitro group is a well-known pharmacophore that can be bioreduced in hypoxic environments (e.g., solid tumors), offering a potential mechanism for targeted drug activation.

Strategic Synthesis & Application of 3-Amino-3-Arylpropanoic Acids

A Technical Guide for Drug Development Scientists

Executive Summary

3-Amino-3-arylpropanoic acids (often referred to as

This guide synthesizes the critical pharmacological utility of this moiety with field-proven synthetic methodologies. We move beyond basic textbook definitions to explore the causality of synthetic choices —comparing classical bulk methods (Rodionov) with precision asymmetric catalysis (Mannich) and emerging biocatalytic routes (Phenylalanine Aminomutase).

Pharmacological Significance: The -Turn Scaffold

The insertion of a methylene group into the amino acid backbone alters the hydrogen-bonding network within peptides. This modification allows 3-amino-3-arylpropanoic acid derivatives to induce stable secondary structures, such as 14-helices , which mimic protein epitopes while resisting enzymatic degradation.

Key Therapeutic Applications

| Application Domain | Mechanism of Action | Representative Drug/Lead |

| Integrin Inhibition | RGD (Arg-Gly-Asp) mimetics blocking | Elarofiban (Thrombosis/Cancer) |

| HIV Entry Inhibition | CCR5 Antagonism; the | Maraviroc (Pfizer) |

| Metabolic Disease | DPP-4 Inhibition; prevents degradation of GLP-1. | Sitagliptin (Merck) * |

| Oncology | Microtubule stabilization (Taxol side chain analog). | Paclitaxel (C-13 side chain) |

*Note: Sitagliptin contains a

Strategic Retrosynthesis & Methodology Selection

Selecting the correct synthetic route depends heavily on the stage of development (Discovery vs. Process) and the requirement for enantiopurity.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting a synthetic strategy based on substrate availability and chirality requirements.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on project phase and chirality constraints.

Deep Dive: The Asymmetric Mannich Reaction

For discovery chemistry where high enantiomeric excess (ee) is non-negotiable, the Organocatalytic Asymmetric Mannich Reaction is the gold standard. It avoids toxic transition metals and utilizes bifunctional thiourea catalysts to activate both the imine (electrophile) and the nucleophile simultaneously.

Mechanistic Insight

The reaction typically involves the addition of a malonate or keto-ester to an N-protected imine.

-

The Catalyst: A chiral bifunctional thiourea (e.g., Takemoto's catalyst).

-

The Activation: The thiourea moiety hydrogen-bonds to the imine (lowering LUMO), while the tertiary amine moiety deprotonates the nucleophile (raising HOMO).

Detailed Protocol: Thiourea-Catalyzed Synthesis

Objective: Synthesis of (S)-ethyl 3-(tert-butoxycarbonylamino)-3-phenylpropanoate.

Reagents & Materials

-

Substrate: N-Boc-benzaldimine (1.0 equiv)

-

Nucleophile: Diethyl malonate (1.5 equiv)

-

Catalyst: Bifunctional thiourea organocatalyst (10 mol%)

-

Solvent: Toluene or Dichloromethane (anhydrous)

-

Workup: Saturated NH₄Cl, Ethyl Acetate

Step-by-Step Workflow

-

Catalyst Preparation: In a flame-dried round-bottom flask under Argon, dissolve the N-Boc-imine (1.0 mmol) in anhydrous toluene (5.0 mL).

-

Activation: Add the thiourea catalyst (0.1 mmol, 10 mol%). Stir at room temperature for 10 minutes to allow the formation of the catalyst-substrate complex.

-

Nucleophilic Attack: Add diethyl malonate (1.5 mmol) dropwise.

-

Reaction Monitoring: Stir the mixture at 0°C to Room Temperature. Monitor via TLC (Hexane:EtOAc 3:1). Reaction typically completes in 24–48 hours.

-

Technical Note: Lower temperatures often improve enantioselectivity (ee) at the cost of reaction rate.

-

-

Quenching: Quench with sat. NH₄Cl (5 mL).

-

Extraction: Extract aqueous layer with EtOAc (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Decarboxylation (Optional): To obtain the mono-acid, hydrolysis followed by thermal decarboxylation may be required depending on the specific malonate used.

Expected Outcome: Yields >85% with 90-98% ee.

Emerging Methodology: Biocatalysis (PAM)

For green chemistry and large-scale manufacturing, Phenylalanine Aminomutase (PAM) offers a direct route from renewable feedstocks (cinnamic acids) to chiral

The Mechanism

PAM enzymes (specifically Taxus chinensis PAM) contain a 4-methylideneimidazole-5-one (MIO) prosthetic group. The enzyme catalyzes the addition of ammonia to the

Visualization: The PAM Enzymatic Cycle

Figure 2: The catalytic cycle of Phenylalanine Aminomutase (PAM), highlighting the MIO-dependent amination.

Technical Considerations for Biocatalysis[1]

-

Regioselectivity: Wild-type PAM may produce a mixture of

- and -

Equilibrium: The reaction is reversible.[1] High concentrations of ammonia (often supplied as ammonium carbamate) are required to drive the equilibrium toward the amino acid product.

Comparison of Data: Synthetic Efficiency

| Metric | Rodionov Reaction | Asymmetric Mannich | Biocatalysis (PAM) |

| Atom Economy | High | Moderate (Malonate waste) | Excellent |

| Enantioselectivity | Low (Racemic) | Very High (>95% ee) | Very High (>99% ee) |

| Scalability | Excellent (Kg scale) | Good (Gram scale) | Excellent (Process scale) |

| Catalyst Cost | Low (Ammonium acetate) | High (Chiral Organocatalyst) | Moderate (Enzyme fermentation) |

| Reaction Time | 4-6 Hours | 24-48 Hours | 12-24 Hours |

References

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Source: ResearchGate (Weiner et al.) URL:[Link]

-

Asymmetric Mannich Synthesis of

-Amino Esters by Anion-Binding Catalysis. Source: NCBI / PMC (Detailed mechanistic insight into thiourea catalysis) URL:[Link] -

Synthesis of (S)- and (R)-

-Tyrosine by Redesigned Phenylalanine Aminomutase. Source: MDPI (Biocatalysis and PAM engineering) URL:[Link] -

Arylpropionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Source: International Journal of Pharmacy & Pharmaceutical Research URL:[Link][2]

-

Catalytic Asymmetric Synthesis of Unprotected

-Amino Acids. Source: Max Planck Society (Modern catalytic approaches) URL:[Link]

Sources

History and discovery of nitrophenyl-substituted beta-amino acids

The Nitrophenyl-Substituted -Amino Acid Scaffold: Synthetic Evolution and Peptidomimetic Utility

Executive Summary & Historical Context[1]

The transition from

Historically, the discovery of this scaffold tracks with the development of the Rodionov reaction in 1926, which allowed for the one-pot synthesis of

-

Electronic Probe: It acts as a strong electron-withdrawing group (EWG) to test the limits of asymmetric catalysts (e.g., in Michael additions or hydrogenations).

-

Synthetic Handle: It is a "masked" aniline. Post-synthesis reduction yields a di-amino scaffold crucial for constructing urea-based inhibitors (e.g., RGD mimetics targeting integrins).

This guide details the synthetic evolution of this scaffold, provides a validated enzymatic resolution protocol, and maps its pharmacological logic.

The Synthetic Evolution: From Rodionov to Biocatalysis

The synthesis of nitrophenyl-substituted

The Classical Route: The Rodionov Reaction

The foundational method involves the condensation of 4-nitrobenzaldehyde with malonic acid and ammonium acetate in ethanol.

-

Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.

-

Limitation: Produces a racemic mixture (

-3-amino-3-(4-nitrophenyl)propanoic acid).

The Asymmetric Revolution

To meet pharmaceutical requirements for enantiopurity, two dominant strategies emerged:

-

Enzymatic Kinetic Resolution: Using lipases (e.g., Burkholderia cepacia lipase, formerly Pseudomonas cepacia) to selectively hydrolyze ester derivatives. This is currently the most robust method for generating gram-scale optical purity.

-

Asymmetric Catalysis:

-

Mannich-type reactions: Addition of enolates to

-protected imines using chiral organocatalysts (e.g., thioureas). -

Rh-Catalyzed Hydrogenation: Hydrogenation of

-enamido esters using chiral phosphine ligands (e.g., DuPhos, Binap). The 4-nitrophenyl group often serves as a benchmark substrate to demonstrate catalyst turnover numbers (TON) on electron-deficient arenes.

-

Comparative Efficiency Data

| Method | Substrate | Catalyst | Yield | ee% | Scalability |

| Rodionov | 4-Nitrobenzaldehyde | 65-75% | 0% (rac) | High | |

| Enzymatic | Ethyl ester (rac) | Lipase PS (Amano) | 45-48%* | >98% | High |

| Mannich | Nitro-Mannich | Chiral Thiourea | 80-90% | 90-95% | Med |

| Rh-Hydrog. | >95% | >99% | Med |

*Note: Theoretical maximum yield for kinetic resolution is 50%.

Validated Protocol: Enzymatic Resolution of Ethyl 3-amino-3-(4-nitrophenyl)propanoate[2]

This protocol describes the kinetic resolution of the racemic ethyl ester to yield (S)-3-amino-3-(4-nitrophenyl)propanoic acid (precipitate) and the unreacted (R)-ethyl ester (solution). This method is chosen for its operational simplicity and high enantiomeric excess (ee).

Materials & Reagents[3]

-

Substrate:

-Ethyl 3-amino-3-(4-nitrophenyl)propanoate (prepared via esterification of Rodionov product). -

Biocatalyst: Lipase PS "Amano" IM (immobilized on diatomaceous earth).

-

Solvent: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE).

-

Buffer: Phosphate buffer (pH 7.0) or simply

as nucleophile.

Step-by-Step Workflow

-

Preparation: Dissolve 10 mmol of the racemic ester in 50 mL of water-saturated DIPE.

-

Causality: The solvent must be hydrophobic to preserve enzyme activity, but water-saturated to provide the nucleophile for hydrolysis.

-

-

Initiation: Add 500 mg of Lipase PS IM. Incubate at 45°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

-

Stop Condition: Terminate when conversion reaches 50% (typically 24-48 hours).

-

-

Separation (Self-Validating Step):

-

Filter off the immobilized enzyme.

-

The product (S)-acid is insoluble in the ether and will often precipitate or can be extracted into an aqueous alkaline phase (

). -

The unreacted (R)-ester remains in the organic layer.

-

-

Purification:

-

Acid: Acidify the aqueous extract to pH 5 to precipitate the pure (S)-amino acid.

-

Ester: Evaporate the organic solvent to recover the (R)-ester.

-

Quality Control Criteria

-

Enantiomeric Excess (ee): Must be >98% for the acid fraction.[1]

-

Chemical Purity: >95% by

-NMR.

Pharmacological Utility & Pathway Logic

The utility of nitrophenyl

The "Beta-Peptide" Effect

Unlike natural

Pathway Visualization

The following diagram illustrates the synthetic logic flow from the aldehyde precursor to the final pharmacological application.

Caption: Synthetic trajectory from aldehyde precursor to pharmacological application, highlighting the enzymatic resolution checkpoint.

References

-

Rodionov, V. M. (1926). Über die Synthese von

-Aminosäuren. Berichte der deutschen chemischen Gesellschaft. -

Soloshonok, V. A. (Ed.).[2] (2005).[3][4][5][6] Enantioselective Synthesis of

-Amino Acids. Wiley-Interscience. -

Liljeblad, A., & Kanerva, L. T. (2006).

-amino acids. Tetrahedron. -

Seebach, D., et al. (2004).

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. -

Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.

-

PubChem. (n.d.). Ethyl 3-amino-3-(4-nitrophenyl)propanoate. National Library of Medicine.

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-amino-3-(4-nitrophenyl)propanoate | C11H14N2O4 | CID 18322866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, a chiral β-amino acid of significant interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested methodologies. We will explore the strategic application of asymmetric catalysis to achieve high enantiopurity, focusing on the conjugate addition of an amine source to a suitable α,β-unsaturated precursor. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.

Introduction: The Significance of Chiral β-Amino Acids

Optically pure non-natural β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceutically important molecules.[1] Their incorporation into peptide-based drugs can enhance metabolic stability, improve pharmacokinetic profiles, and introduce specific conformational constraints. The target molecule, 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, possesses a stereogenic center at the C3 position, making its enantioselective synthesis a critical challenge for its application in medicinal chemistry.

The development of efficient and highly stereocontrolled methods for the synthesis of β-amino acid derivatives has garnered considerable attention from the organic and medicinal chemistry communities.[1] This guide will focus on a state-of-the-art organocatalytic approach, a powerful tool in modern asymmetric synthesis that avoids the use of often toxic and expensive metal catalysts.

Strategic Approach: Asymmetric Conjugate Addition

The core of our synthetic strategy revolves around the asymmetric conjugate addition (or Michael addition) of an amine nucleophile to an α,β-unsaturated carbonyl compound. This approach is one of the most versatile and widely employed methods for the construction of carbon-nitrogen bonds in an enantioselective manner.[2] Chiral amines, particularly pyrrolidine derivatives, have proven to be highly effective organocatalysts for such transformations via enamine activation.[3]

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the enantioselective synthesis.

Causality in Catalyst Selection

The choice of a chiral amine catalyst is paramount to achieving high enantioselectivity. We will utilize a diarylprolinol silyl ether catalyst. The steric bulk of the diaryl groups creates a well-defined chiral pocket that effectively shields one face of the enamine intermediate, directing the incoming amine nucleophile to the opposite face. This precise stereocontrol is the cornerstone of the asymmetric induction in this synthesis.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-methyl-5-nitrobenzaldehyde | ≥98% | Commercially Available | |

| Malonic acid | ≥99% | Commercially Available | |

| Pyridine | Anhydrous | Commercially Available | |

| Piperidine | Reagent Grade | Commercially Available | |

| Methanol | Anhydrous | Commercially Available | |

| Sulfuric acid | Concentrated (98%) | Commercially Available | |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | ≥98% | Commercially Available | Chiral Catalyst |

| Di-tert-butyl iminodicarboxylate | ≥98% | Commercially Available | Amine Source |

| Toluene | Anhydrous | Commercially Available | |

| Hydrochloric acid | Concentrated (37%) | Commercially Available | |

| Sodium hydroxide | Pellets, ≥97% | Commercially Available | |

| Dichloromethane | ACS Grade | Commercially Available | |

| Ethyl acetate | ACS Grade | Commercially Available | |

| Hexanes | ACS Grade | Commercially Available | |

| Anhydrous sodium sulfate | Granular | Commercially Available |

Synthesis of (E)-3-(2-methyl-5-nitrophenyl)acrylic acid (Michael Acceptor Precursor)

This initial step involves a Knoevenagel condensation to construct the α,β-unsaturated acid backbone.

Protocol:

-

To a 250 mL round-bottom flask, add 2-methyl-5-nitrobenzaldehyde (10.0 g, 60.6 mmol), malonic acid (7.57 g, 72.7 mmol), and pyridine (50 mL).

-

Add piperidine (0.6 mL, 6.06 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 115 °C) for 4 hours.

-

Cool the mixture to room temperature and then pour it into a beaker containing 200 mL of ice-water.

-

Acidify the mixture with concentrated hydrochloric acid until a yellow precipitate forms (pH ~2).

-

Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford (E)-3-(2-methyl-5-nitrophenyl)acrylic acid as a yellow solid.

Synthesis of (E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate (Michael Acceptor)

Esterification of the acrylic acid derivative is necessary to provide a suitable Michael acceptor for the subsequent conjugate addition.

Protocol:

-

Suspend the (E)-3-(2-methyl-5-nitrophenyl)acrylic acid (10.0 g, 48.3 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2.7 mL, 50.7 mmol).

-

Remove the ice bath and heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 75 mL) and brine (75 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate as a pale-yellow solid.

Enantioselective Conjugate Addition

This is the key stereochemistry-defining step of the synthesis. The reaction must be performed under an inert atmosphere to prevent moisture from interfering with the catalyst.

Caption: Key enantioselective conjugate addition step.

Protocol:

-

To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.33 g, 1.0 mmol, 10 mol%).

-

Add anhydrous toluene (20 mL) and cool the solution to -20 °C.

-

Add (E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate (2.21 g, 10.0 mmol) and di-tert-butyl iminodicarboxylate (2.61 g, 12.0 mmol).

-

Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the protected β-amino ester.

Deprotection and Hydrolysis to the Final Product

The final step involves the removal of the Boc protecting groups and hydrolysis of the methyl ester to yield the target β-amino acid.

Protocol:

-

Dissolve the purified protected β-amino ester (e.g., 1.0 g) in a mixture of dioxane (10 mL) and 6 M hydrochloric acid (10 mL).

-

Heat the mixture to reflux for 8 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with dichloromethane (2 x 10 mL).

-

Adjust the pH of the aqueous layer to approximately 7 with 2 M sodium hydroxide solution, at which point the product will precipitate.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid.

Characterization and Data Analysis

Enantiomeric Excess Determination

The enantiomeric excess (ee) of the final product is a critical measure of the success of the asymmetric synthesis. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

| Parameter | Value |

| Column | Chiralcel OD-H or equivalent |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(E1 - E2) / (E1 + E2)| * 100

Expected Results

| Step | Product | Expected Yield | Expected Purity (by NMR) | Expected ee (by HPLC) |

| 3.2 | (E)-3-(2-methyl-5-nitrophenyl)acrylic acid | >85% | >98% | N/A |

| 3.3 | (E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate | >90% | >98% | N/A |

| 3.4 | Protected β-amino ester | 75-85% | >95% | >95% |

| 3.5 | 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid | >80% | >99% | >95% |

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

-

Spectroscopic Confirmation: The structure of all intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the expected structures.

-

Reproducibility of Enantioselectivity: The enantiomeric excess of the final product should be consistently high across multiple runs of the experiment, demonstrating the robustness of the catalytic system.

-

Monitoring Reaction Progress: The use of TLC to monitor the progress of the conjugate addition ensures that the reaction is allowed to proceed to completion, maximizing the yield.

Authoritative Grounding and Mechanistic Insights

The success of the key enantioselective step hinges on the formation of a chiral enamine intermediate from the reaction of the α,β-unsaturated ester and the chiral amine catalyst. This enamine then reacts with the amine source. The stereochemical outcome is dictated by the catalyst's ability to control the facial selectivity of the addition. The use of organocatalysis for asymmetric conjugate additions is a well-established and powerful strategy in modern organic synthesis.[3][4]

The conjugate addition of carbamates to enoyl systems, as employed here, provides a highly enantioselective route to N-protected β-amino acids.[5] The choice of di-tert-butyl iminodicarboxylate as the nitrogen source is strategic; it is sufficiently nucleophilic to add to the activated Michael acceptor but the resulting N-H is acidic enough to be deprotonated under the reaction conditions, rendering the addition effectively irreversible and preventing erosion of enantiopurity.

References

-

Arvanitis, E., Ernst, H., Ludwig, A. A., & Moody, C. J. (1998). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, (4), 521-534. [Link]

-

Alexakis, A., & Brière, J. F. (2004). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications, (14), 1589-1597. [Link]

-

List, B. (2010). Enantioselective Organocatalytic Amine Conjugate Addition. Macmillan Group Meeting. [Link]

- Palomo, C., Oiarbide, M., Halder, R., Kelso, M., Gómez-Bengoa, E., & García, J. M. (2004). A Catalytic, Asymmetric Conjugate Addition of Carbamates to Enoyl Systems: A Highly Enantioselective Two-Step Access to N-Protected β-Amino Acids. Journal of the American Chemical Society, 126(30), 9188–9189. [https://pubs.acs.org/doi/10.1021/ja047698+

-

Tang, T. P., & Ellman, J. A. (1999). Asymmetric Synthesis of β-Substituted as Well as β,β- and α,β-Disubstituted β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12–13. [Link]

-

Valero, G., Schimer, J., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3357–3362. [Link]

-

Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

-

Zamorano, D., et al. (2011). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 16(3), 2253–2263. [Link]-3049/16/3/2253)

Sources

- 1. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

Application Notes & Protocols: Strategic Incorporation of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Abstract

The synthesis of peptides containing non-proteinogenic amino acids is a cornerstone of modern drug discovery and materials science, enabling the creation of peptidomimetics with enhanced stability, novel structural motifs, and unique biological activities. This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, a sterically hindered β-amino acid, into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the specific chemical considerations this unique building block presents, from coupling kinetics to final cleavage, and offer field-proven strategies to overcome these challenges. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of this compound in their synthetic endeavors.

Introduction: The Rationale for β-Amino Acid Integration

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are constructed by anchoring the growing chain to an insoluble resin, simplifying the purification process to mere filtration and washing steps.[1][2][3] The vast majority of SPPS utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers mild deprotection conditions and compatibility with a wide range of chemistries.[2][4]

While α-amino acids form the basis of natural proteins, the incorporation of β-amino acids, such as 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, offers distinct advantages:

-

Proteolytic Stability: The altered backbone structure of β-peptides is resistant to degradation by common proteases, increasing their in vivo half-life.

-

Novel Secondary Structures: β-peptides can fold into unique and stable helical, sheet, and turn structures not accessible to their α-peptide counterparts, providing new scaffolds for drug design.

-

Functionalization: The nitro-phenyl moiety serves as a versatile chemical handle. The nitro group can be reduced to an amine for subsequent conjugation or act as a photolabile group in specific contexts.[5]

This application note addresses the specific challenges posed by this building block—namely, the reduced reactivity of the β-amino group and steric hindrance from the substituted aromatic ring—and provides robust protocols for its efficient incorporation.

Chemical Profile: 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid

Understanding the structure of this building block is critical to anticipating its behavior in SPPS.

-

β-Amino Acid Backbone: The amino group is attached to the β-carbon (C3), one carbon removed from the carboxyl group. This increased distance and flexibility can slow down the kinetics of the amide bond formation compared to α-amino acids.

-

Steric Hindrance: The 2-methyl-5-nitrophenyl group is bulky. The ortho-methyl group, in particular, sterically shields the β-amino group, further impeding the approach of the activated carboxyl group of the incoming amino acid.

-

Nitroaromatic System: The nitro group is a strong electron-withdrawing group. During the final acidolytic cleavage step, the aromatic ring can be susceptible to side reactions. The presence of this group necessitates the use of specific scavengers to prevent unwanted modifications.

The Fmoc/tBu SPPS Workflow: A General Overview

The incorporation of any amino acid via Fmoc-SPPS follows a precise, cyclical process. Understanding this core workflow is essential before addressing the specific modifications required for our target molecule. The process is defined by three key stages per cycle: Deprotection, Activation & Coupling, and Washing.

Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocols for Incorporation

This section provides the specific, optimized protocols for incorporating Fmoc-3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid.

Reagents and Materials

| Reagent/Material | Recommended Grade/Type | Purpose |

| Resin | Wang, Rink Amide, or 2-Chlorotrityl Chloride | Solid support for peptide assembly.[6][7] |

| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | Peptide synthesis grade, amine-free.[7] |

| Fmoc-Amino Acids | Standard protected α-amino acids | Building blocks for the peptide chain.[4] |

| Target Molecule | Fmoc-3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid | The β-amino acid to be incorporated. |

| Deprotection Solution | 20% (v/v) Piperidine in DMF | Removal of the temporary Fmoc protecting group.[8] |

| Coupling Reagents | HATU, HBTU, or DIC | Carboxyl group activation for amide bond formation.[9][10][11] |

| Base | DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine | Activates coupling reagents and maintains basic pH.[6] |

| Cleavage Cocktail | TFA, TIS, H₂O | Cleavage from resin and side-chain deprotection.[12][13] |

| Precipitation Solvent | Cold Diethyl Ether or tert-Butyl methyl ether | Precipitation of the crude peptide.[13] |

Recommended Coupling Conditions

Due to the steric hindrance and reduced nucleophilicity of the β-amino group, a more potent activation strategy is required. Standard carbodiimide coupling (e.g., DIC/HOBt) may result in low yields. Uronium/aminium-based reagents are strongly recommended.[9][11]

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Recommended Time | Rationale |

| HATU | 1 : 0.95 : 2 | 2 - 4 hours | Highly reactive, fast kinetics. The reagent of choice for difficult couplings, including sterically hindered and β-amino acids.[14] |

| HBTU | 1 : 0.95 : 2 | 4 - 6 hours | A robust and slightly more economical alternative to HATU. May require longer reaction time or double coupling.[8] |

| DIC / OxymaPure | 1 : 1 : 2 | 6 - 12 hours | A carbodiimide-based method. Safer than HOBt-based additives and effective, but significantly slower for this application.[9] |

Step-by-Step Coupling Protocol (Manual Synthesis, 0.1 mmol scale)

This protocol assumes the peptide chain has been synthesized up to the point of incorporating the target β-amino acid.

-

Resin Preparation:

-

Ensure the resin from the previous cycle is in a suitable reaction vessel and has been thoroughly washed with DMF (3 x 5 mL).

-

The N-terminal Fmoc group of the preceding amino acid should already be removed, exposing the free amine.

-

-

Amino Acid Activation (Pre-activation Method):

-

In a separate vial, dissolve Fmoc-3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid (0.4 mmol, 4 eq).

-

Add the chosen coupling reagent, for example, HATU (0.38 mmol, 3.8 eq).

-

Add DMF (2 mL) and vortex to dissolve.

-

Add DIPEA (0.8 mmol, 8 eq) to the solution. The solution may change color.

-

Allow the activation mixture to stand for 2-5 minutes at room temperature.

-

Causality: Pre-activating the amino acid ensures the highly reactive species is formed before its introduction to the resin-bound amine, maximizing coupling efficiency, especially for this sterically hindered residue.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a Kaiser test after the recommended coupling time.[8]

-

Procedure: Take a few beads from the reactor, wash them thoroughly with DMF and DCM, and dry them. Add Kaiser test reagents as per the manufacturer's protocol.

-

Interpretation: A blue color indicates a positive result (free primary amine present), signifying incomplete coupling. A yellow/colorless result indicates a negative result (complete coupling).

-

Trustworthiness: This in-process control validates the completion of the coupling step before proceeding, preventing the formation of deletion sequences. If the test is positive, a second coupling (double coupling) is necessary. Simply repeat steps 2 and 3.

-

-

Washing:

-

Once the coupling is complete (Kaiser test negative), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.

-

The resin is now ready for the deprotection of the newly added Fmoc group to continue chain elongation.

-

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups. The nitro group on the phenyl ring requires special consideration.

Cleavage Cocktail Selection

Highly reactive cationic species are generated from protecting groups during TFA treatment.[12] Scavengers are essential to quench these species and prevent modification of sensitive residues.

-

Recommended Cocktail (Reagent K modified):

-

94% TFA (Trifluoroacetic acid): The strong acid for cleavage.

-

2.5% Water: Proton source and helps solvate the peptide.

-

2.5% TIS (Triisopropylsilane): A highly effective scavenger for carbocations, particularly those generated from trityl and Pbf groups.

-

1% DODT (3,6-Dioxa-1,8-octanedithiol): An alternative scavenger that can help prevent side reactions related to the nitro group, although TIS and water are often sufficient.

-

Cleavage Protocol

-

Wash the final peptidyl-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate the slurry at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.

-

Concentrate the combined TFA filtrates to a small volume (~1-2 mL) using a rotary evaporator or a stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (~40 mL).

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Visualization of Incorporation

The diagram below illustrates the structural consequence of incorporating the β-amino acid into a growing peptide chain, highlighting the altered backbone.

Sources

- 1. peptide.com [peptide.com]

- 2. biovera.com.au [biovera.com.au]

- 3. bachem.com [bachem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [sigmaaldrich.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. biomatik.com [biomatik.com]

- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 10. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Catalytic Asymmetric Preparation of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid

An Application Note and Protocol for Researchers

Abstract

Optically pure β-amino acids are critical chiral building blocks in modern drug development, valued for their ability to form stable secondary structures in peptides and enhance metabolic stability.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of enantiomerically enriched 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid. We detail a robust and highly efficient strategy centered on the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor.[1][2] This method was selected for its high atom economy, exceptional enantioselectivity, and operational simplicity. This guide explains the causal logic behind substrate design, catalyst selection, and reaction optimization. It includes step-by-step protocols for precursor synthesis, the core hydrogenation reaction, and final deprotection, as well as detailed analytical procedures for structural and stereochemical verification.

Introduction and Strategic Rationale

The synthesis of non-natural, enantiopure β-amino acids is a cornerstone of medicinal chemistry. The target molecule, 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, incorporates a sterically hindered and electronically modified phenyl ring, making it a valuable synthon for creating novel pharmaceutical agents. Among the various synthetic strategies, including Mannich-type reactions and Michael additions, catalytic asymmetric hydrogenation stands out as one of the most efficient and scalable approaches for establishing the crucial chiral center.[2][3]

Why Rhodium-Catalyzed Asymmetric Hydrogenation?

-

High Enantioselectivity: The use of chiral phosphine ligands chelating to a rhodium center creates a well-defined chiral environment, enabling precise facial selectivity during the hydrogenation of the prochiral olefin. Ligand systems like Me-DuPhos and BICP have demonstrated exceptional performance, often achieving enantiomeric excesses (ee) upwards of 99%.[1]

-

Atom Economy: As an addition reaction, hydrogenation is inherently atom-economical, incorporating all atoms from the hydrogen molecule into the product and generating minimal waste.

-

Broad Substrate Scope: This methodology is well-tolerated across a wide range of aryl-substituted β-(acylamino)acrylates, making it a reliable choice for complex targets.[1][2]

-

Catalytic Efficiency: The reaction proceeds with low catalyst loadings (typically 0.5-1.0 mol%), making it cost-effective for larger-scale synthesis.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process, beginning with the synthesis of the hydrogenation precursor, followed by the key asymmetric hydrogenation step, and concluding with the hydrolysis and deprotection to yield the final product.

Figure 1: Three-stage workflow for the synthesis of the target β-amino acid.

Reaction Mechanism: Rhodium-Catalyzed Hydrogenation

The catalytic cycle involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by oxidative addition of dihydrogen. A subsequent migratory insertion of the olefin into a rhodium-hydride bond, followed by reductive elimination, regenerates the catalyst and yields the enantiomerically enriched product. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which forces the substrate to coordinate in a specific orientation.

Figure 2: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogenation under pressure should be conducted behind a blast shield.

Part A: Synthesis of (Z)-Methyl 2-(acetylamino)-3-(2-methyl-5-nitrophenyl)acrylate

This protocol is adapted from standard procedures for preparing β-(acylamino)acrylate substrates.[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-methyl-5-nitrobenzaldehyde (10.0 g, 60.6 mmol), N-acetylglycine (8.5 g, 72.7 mmol), anhydrous sodium acetate (5.0 g, 60.6 mmol), and acetic anhydride (30 mL).

-

Heating: Heat the mixture in an oil bath at 100 °C with stirring for 2 hours. The mixture will become a thick, stirrable slurry.

-

Quenching and Isolation: Allow the mixture to cool to room temperature. Slowly add water (100 mL) with vigorous stirring. The azlactone product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum.

-

Methanolysis: Suspend the crude azlactone in anhydrous methanol (150 mL). Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.7 g, 30.4 mmol) in anhydrous methanol (50 mL) under a nitrogen atmosphere.

-

Reaction: Add the sodium methoxide solution dropwise to the azlactone suspension at room temperature. Stir the mixture for 4 hours.

-

Workup and Purification: Neutralize the reaction mixture with glacial acetic acid. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from ethyl acetate/hexanes to afford the title compound as a pale-yellow solid.

Part B: Catalytic Asymmetric Hydrogenation

This protocol uses a Rh-Me-DuPhos catalyst, known for its high efficiency with β-(acylamino)acrylates.[1]

-

Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (20.5 mg, 0.05 mmol, 1 mol%) and (R,R)-Me-DuPhos (27.8 mg, 0.055 mmol, 1.1 mol%) to a flame-dried Schlenk flask.

-

Substrate Addition: Remove the flask from the glovebox. Add the precursor from Part A (1.39 g, 5.0 mmol) and degassed anhydrous methanol (25 mL) via cannula under a positive pressure of argon.

-

Hydrogenation: Transfer the flask to a high-pressure hydrogenation apparatus. Purge the system three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 24 hours.

-

Workup: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The residue is the protected product, Methyl (R)-2-(acetylamino)-3-(2-methyl-5-nitrophenyl)propanoate, which can be used directly in the next step.

Part C: Deprotection and Hydrolysis

-

Reaction Setup: Transfer the crude protected product from Part B to a 100 mL round-bottom flask. Add 6M aqueous HCl (50 mL).

-

Hydrolysis: Heat the mixture to reflux (approx. 110 °C) with stirring for 8 hours.

-

Isolation: Cool the reaction mixture to room temperature. Wash the aqueous solution with dichloromethane (2 x 30 mL) to remove any organic impurities.

-

Purification: Adjust the pH of the aqueous layer to ~7 using a concentrated ammonium hydroxide solution. The product will precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Final Product: Collect the solid product by vacuum filtration. Wash with a small amount of ice-cold water and then with diethyl ether. Dry under high vacuum to yield the final product, (R)-3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid.

Data Summary and Expected Results

The following table summarizes the expected outcomes based on literature precedents for similar substrates.[1][2][4]

| Parameter | Condition / Value | Rationale / Reference |

| Catalyst System | [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | Proven high efficiency and enantioselectivity for β-(acylamino)acrylates.[1] |

| Catalyst Loading | 1.0 mol% | Optimal balance between reaction rate and cost. |

| Hydrogen Pressure | 50 psi | Sufficient for high conversion without requiring specialized high-pressure equipment. |

| Solvent | Anhydrous Methanol | Excellent solvent for both substrate and catalyst, promoting high reactivity.[2] |

| Temperature | Room Temperature (20-25 °C) | Mild conditions that favor high enantioselectivity. |

| Expected Yield | >95% (Hydrogenation step) | Rhodium-catalyzed hydrogenations are typically high-yielding. |

| Expected ee% | >99% | Determined by chiral HPLC analysis. |

Analytical Characterization

-

Structural Verification (¹H NMR, ¹³C NMR, HRMS): Confirm the chemical structure of the precursor, protected intermediate, and final product.

-

Enantiomeric Excess (Chiral HPLC): The enantiomeric excess of the final product should be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or similar) with an appropriate mobile phase (e.g., hexane/isopropanol mixture with trifluoroacetic acid). The retention times of the two enantiomers will differ, allowing for quantification.

References

-

Dai, Q., Yang, W., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5343–5345. Available at: [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. Available at: [Link]

-

Gotor-Fernández, V., & Gotor, V. (2006). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. Advanced Synthesis & Catalysis, 348(7-8), 847-857. Available at: [Link]

-

Dai, Q., Yang, W., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Scilit. Available at: [Link]

-

Dai, Q., Yang, W., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5345. Available at: [Link]

-

Unknown Authors. (2016). Rhodium-Catalyzed Asymmetric Hydrogenation of β-Amino Nitroolefins. Synfacts, 12(04), 0378. Available at: [Link]

Sources

- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Welcome to the technical support guide for the synthesis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable β-amino acid building block. As a key intermediate in the development of peptidomimetics and novel therapeutics, achieving a high-yield, reproducible synthesis is paramount.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond a simple list of steps to explain the causality behind key experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The most common and atom-economical route to this molecule is a variation of the Rodionov reaction, involving a one-pot condensation of 2-methyl-5-nitrobenzaldehyde, malonic acid, and an ammonia source (typically ammonium acetate) in a suitable solvent. Our troubleshooting will focus on this pathway.

Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most common complaint and can stem from several factors throughout the synthetic and purification process. A systematic approach is crucial.

Potential Causes & Solutions:

-

Suboptimal Reaction Temperature: The reaction has a narrow optimal temperature window.

-

Too Low (<80°C): The initial Knoevenagel condensation between the aldehyde and malonic acid is slow, leading to a stalled reaction.

-

Too High (>110°C): This can cause premature decarboxylation of malonic acid and promote the formation of polymeric side products, significantly reducing the yield of the desired product.

-

Solution: Implement precise temperature control. Aim for a gentle reflux in a solvent like ethanol or isopropanol, typically between 85-100°C. Use an oil bath and a condenser to maintain a steady temperature.

-

-

Incorrect Stoichiometry: The molar ratios of your reactants are critical.

-

Cause: While a 1:1:1 ratio might seem intuitive, an excess of both malonic acid and the ammonia source is often required to drive the reaction to completion, especially with a sterically hindered aldehyde.

-

Solution: Use a molar excess of malonic acid (e.g., 1.5 to 2.0 equivalents) and ammonium acetate (e.g., 2.0 to 2.5 equivalents) relative to the starting aldehyde. This ensures the intermediate cinnamic acid derivative is efficiently converted in the subsequent Michael addition step.

-

-

Inefficient Purification: The zwitterionic nature of the amino acid product makes its isolation challenging. Significant product loss can occur during workup.

-

Cause: The product has high polarity and can be soluble in both aqueous and, to some extent, polar organic phases, making simple liquid-liquid extraction inefficient.

-

Solution: The most effective method is purification via isoelectric precipitation. After the reaction, perform an initial workup to remove non-polar impurities. Then, carefully adjust the pH of the aqueous solution containing your product to its isoelectric point (pI). At the pI, the amino acid's net charge is zero, and its aqueous solubility is at a minimum, causing it to precipitate out of the solution. See the detailed protocol in the "Experimental Protocols" section below.

-

Q2: My TLC analysis shows a large amount of unreacted 2-methyl-5-nitrobenzaldehyde even after prolonged reaction times. How can I improve the conversion rate?

Poor conversion points directly to issues with the initial condensation step. The ortho-methyl group on the benzaldehyde sterically hinders the carbonyl carbon, making it less electrophilic and slowing down the reaction compared to an unhindered aldehyde.

Potential Causes & Solutions:

-

Insufficient Catalyst/Ammonia Source: Ammonium acetate serves as both the ammonia source for the Michael addition and a catalyst for the initial condensation.

-

Solution: As mentioned in Q1, increase the molar equivalents of ammonium acetate to 2.0-2.5 eq. This higher concentration helps to overcome the steric barrier and accelerate the reaction rate.

-

-

Inadequate Reaction Time: Given the steric hindrance, this specific reaction may require a longer duration than typical Rodionov condensations.

-

Solution: Monitor the reaction progress by TLC, tracking the disappearance of the aldehyde spot. Extend the reaction time to 24 or even 48 hours if necessary. If the reaction has stalled (i.e., no change in the aldehyde spot intensity for several hours), increasing the time further will not help, and other parameters should be adjusted.

-

-

Solvent Choice: The polarity and protic nature of the solvent are key.

-

Cause: Poor solubility of the starting materials can limit the reaction rate.[3]

-

Solution: Anhydrous ethanol is often the solvent of choice. It effectively dissolves the aldehyde, malonic acid, and ammonium acetate, facilitating their interaction. Protic solvents can also help to stabilize the intermediates in the condensation pathway.[3]

-

Q3: The crude product is an impure, discolored oil/solid that is difficult to purify. How can I minimize side product formation?

The formation of complex mixtures indicates that side reactions are competing with the desired pathway. The key is to control the reaction conditions to favor the formation of the β-amino acid.

Potential Causes & Solutions:

-

Formation of 2-Methyl-5-nitrocinnamic Acid: If the Michael addition of ammonia is slow, the intermediate from the Knoevenagel condensation can build up and be isolated as a significant impurity.

-

Solution: Ensure a sufficient excess of ammonium acetate is present from the start of the reaction. This high concentration of the nucleophile (ammonia) will favor the rapid trapping of the cinnamic acid intermediate as it is formed.

-

-

Polymerization and Tar Formation: Overheating is a primary cause of unwanted polymerization.

-

Solution: Maintain strict temperature control as described in Q1. Do not exceed 110°C. Vigorous stirring is also important to ensure even heat distribution and prevent localized overheating, which can initiate polymerization.[3]

-

-

Impure Starting Materials: The quality of your starting materials is non-negotiable.

-

Cause: If the 2-methyl-5-nitrobenzaldehyde is partially oxidized to the corresponding carboxylic acid, it will interfere with the reaction and complicate purification.

-

Solution: Use freshly purchased or purified aldehyde. Check its purity by melting point or NMR before starting the reaction. Ensure malonic acid is dry and stored in a desiccator.

-

Frequently Asked Questions (FAQs)

FAQ 1: What is the reaction mechanism, and how does it inform the experimental setup?

Understanding the multi-step, one-pot mechanism is crucial for troubleshooting. The reaction proceeds through three key stages:

-

Knoevenagel Condensation: The aldehyde reacts with the active methylene group of malonic acid to form an α,β-unsaturated dicarboxylic acid (a cinnamic acid derivative).

-

Conjugate (Michael) Addition: Ammonia, generated from ammonium acetate, acts as a nucleophile and adds to the β-position of the unsaturated intermediate.

-

Decarboxylation: Upon heating, the resulting intermediate readily loses one of the carboxyl groups as CO₂ to yield the final β-amino acid product.

This mechanism explains why an excess of ammonium acetate is beneficial: it pushes the Michael addition equilibrium forward, preventing the accumulation of the cinnamic acid intermediate. It also highlights the importance of heat for the final decarboxylation step.

Caption: Fig 1. Reaction Pathway for Synthesis.

FAQ 2: Are there alternative synthetic routes to consider?

While the one-pot condensation is common, other methods exist for synthesizing β-amino acids, such as the Arndt-Eistert homologation of α-amino acids or various stereoselective approaches.[4] However, for this specific target, these routes would require multiple steps and potentially hazardous reagents (like diazomethane in the Arndt-Eistert synthesis). The condensation reaction, despite its challenges, is often preferred for its operational simplicity and better atom economy on a larger scale.

FAQ 3: What analytical techniques are best for monitoring this reaction and characterizing the product?

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70) is good for visualizing the relatively non-polar aldehyde starting material.

-

Product Visualization: The amino acid product is highly polar and will likely remain at the baseline or streak in this system. To visualize the product, use a more polar mobile phase, such as dichloromethane:methanol:acetic acid (e.g., 90:8:2). The acid helps to protonate the amino group, leading to a sharper spot.

-